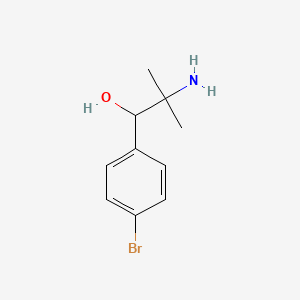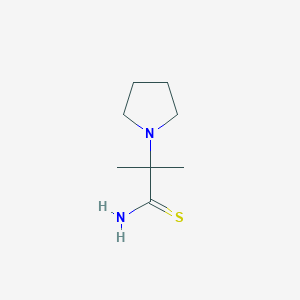
2-Methyl-2-(pyrrolidin-1-yl)propanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(pyrrolidin-1-yl)propanethioamide is an organic compound that features a pyrrolidine ring attached to a propanethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(pyrrolidin-1-yl)propanethioamide typically involves the reaction of 2-methyl-2-(pyrrolidin-1-yl)propanal with a suitable thioamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethyl acetate and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(pyrrolidin-1-yl)propanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
2-Methyl-2-(pyrrolidin-1-yl)propanethioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pyrrolidin-1-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(pyrrolidin-1-yl)propanal: A related compound with an aldehyde group instead of a thioamide group.
2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one: Another similar compound with a ketone group.
Uniqueness
2-Methyl-2-(pyrrolidin-1-yl)propanethioamide is unique due to its thioamide group, which imparts different chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where thioamide functionality is desired .
Properties
Molecular Formula |
C8H16N2S |
|---|---|
Molecular Weight |
172.29 g/mol |
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropanethioamide |
InChI |
InChI=1S/C8H16N2S/c1-8(2,7(9)11)10-5-3-4-6-10/h3-6H2,1-2H3,(H2,9,11) |
InChI Key |
CPPRDGUYHXMLEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=S)N)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


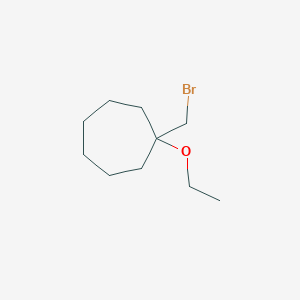

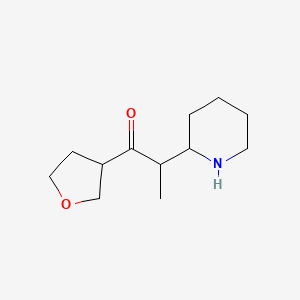

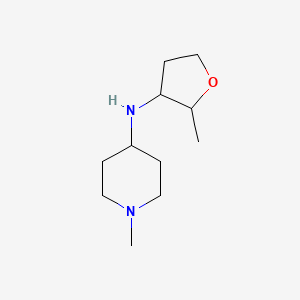

![2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13313010.png)
![3-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13313015.png)
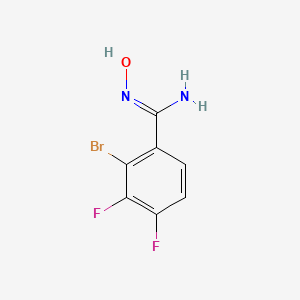
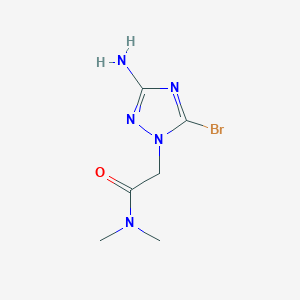
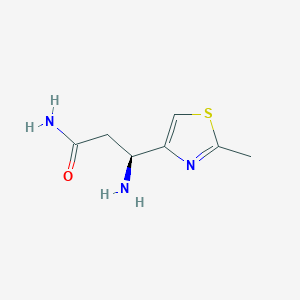
![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B13313038.png)

